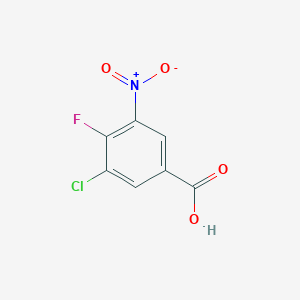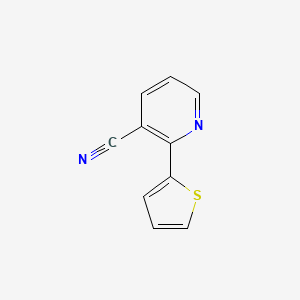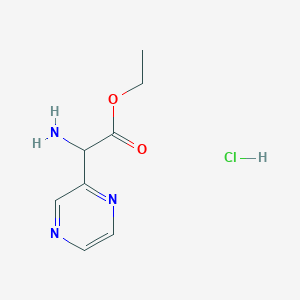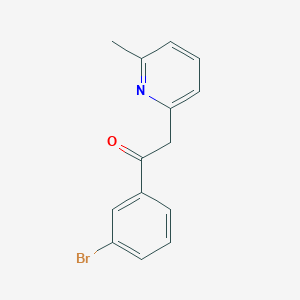
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone
Vue d'ensemble
Description
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (1-BMPE) is an organic compound that has been studied for its potential to be used in various applications in the scientific research field. 1-BMPE is a versatile compound that has been used in various areas of research, such as synthesis, biochemical and physiological effects, and mechanism of action.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone has been studied for its potential to be used in various scientific research applications. It has been used as a starting material for the synthesis of other compounds such as 1-bromo-2-methylpyridin-3-yl acetate and 1-bromo-2-methylpyridin-3-yl benzoate. This compound has also been used to synthesize a series of novel organofluorine compounds, as well as to study the effects of bromination on the properties of organic molecules.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is not yet fully understood. However, it is believed that the bromination of 6-methyl-2-pyridinecarboxaldehyde results in the formation of this compound. This is followed by the formation of a bromonium ion, which is then attacked by a nucleophile, resulting in the formation of the product.
Biochemical and Physiological Effects
This compound has been studied for its potential to be used in various biochemical and physiological applications. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been reported to have anti-inflammatory and antioxidant properties, as well as to possess anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is a versatile compound that can be used in a variety of research applications. However, this compound is also limited in its use in lab experiments. It is not water soluble, making it difficult to work with in aqueous solutions. Additionally, the compound is not very stable, and has a tendency to decompose over time.
Orientations Futures
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone has potential for future research in a variety of areas. It could be used to study the effects of bromination on the properties of organic molecules. Additionally, it could be used to synthesize novel organofluorine compounds. It could also be used to develop new antibacterial agents, anti-inflammatory agents, and anti-cancer agents. Additionally, it could be used to study the biochemical and physiological effects of bromination on living organisms. Finally, it could be used to develop new synthesis methods for organic compounds.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-4-2-7-13(16-10)9-14(17)11-5-3-6-12(15)8-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSHQUWWODZZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



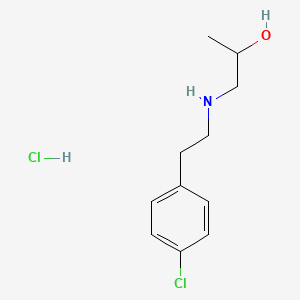

![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
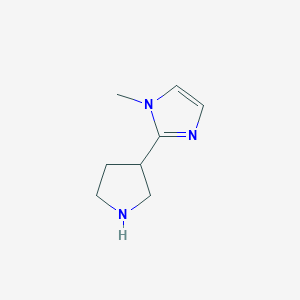
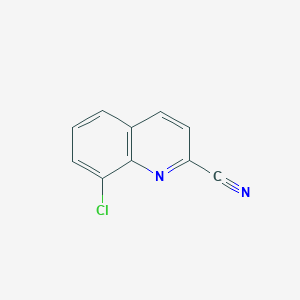

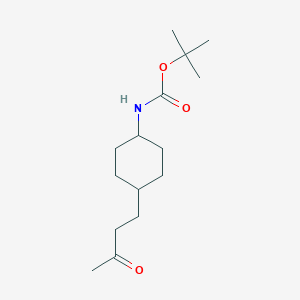
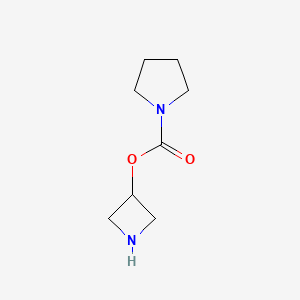
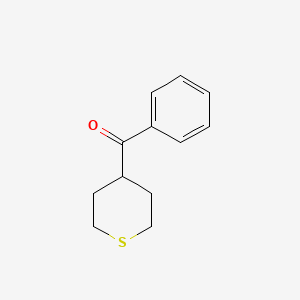
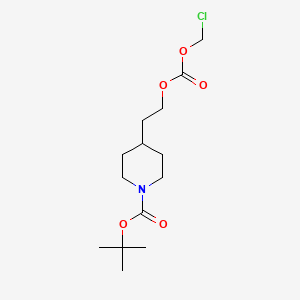
![3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1473622.png)
